molecular formula C21H16Cl2N2O5 B445984 methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate

methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate

Cat. No.: B445984
M. Wt: 447.3g/mol
InChI Key: MOPCYQQUOSLBQD-BHGWPJFGSA-N
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Description

Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl carbonyl intermediate, which is then reacted with hydrazine derivatives to form the hydrazinylidene moiety. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}carbohydrazonoyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinylidene moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate: Similar in structure but with different substituents on the furan ring.

    Furan-2,5-dicarboxylic acid derivatives: Share the furan ring but differ in functional groups.

    Hydrazine derivatives: Similar hydrazinylidene moiety but with different aromatic rings.

Uniqueness

Methyl 4-{(E)-[2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]methyl}benzoate is unique due to its combination of a furan ring, a benzoate ester, and a hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H16Cl2N2O5

Molecular Weight

447.3g/mol

IUPAC Name

methyl 4-[(E)-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H16Cl2N2O5/c1-28-21(27)14-4-2-13(3-5-14)11-24-25-20(26)18-9-7-16(30-18)12-29-19-10-15(22)6-8-17(19)23/h2-11H,12H2,1H3,(H,25,26)/b24-11+

InChI Key

MOPCYQQUOSLBQD-BHGWPJFGSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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